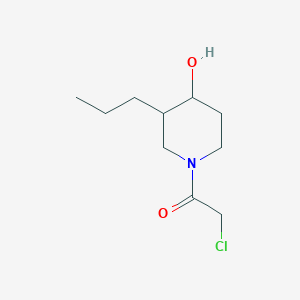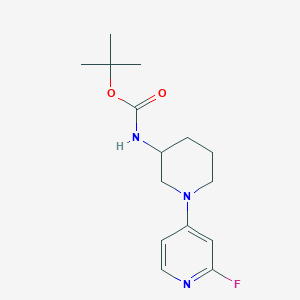
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate (TBFPPC) is a small molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of pyridine, and has been found to possess a number of unique properties that make it useful for a variety of research applications. TBFPPC is a versatile compound that can be used in a wide range of experiments, including those involving biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A compound closely related to the query was synthesized and characterized, revealing insights into its structural properties and potential applications in biological activities. The study involved a comprehensive analysis including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with X-ray diffraction studies. This research underscores the importance of such compounds in understanding molecular interactions and potential pharmaceutical applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The biological evaluation of similar compounds has been performed to assess their antibacterial and anthelmintic activity. Although the specific compound was not directly evaluated, studies on related compounds provide a foundation for understanding how modifications in molecular structure can influence biological activity. Such evaluations are crucial for the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Intermediate for Biologically Active Compounds
- Research into the synthesis of intermediates for biologically active compounds, such as crizotinib, highlights the relevance of tert-butyl piperidine-1-carboxylate derivatives in pharmaceutical development. The detailed synthetic routes and structural confirmation through MS and NMR spectra offer insights into the complex processes involved in creating potent medical therapies (Kong et al., 2016).
Advanced Synthesis Techniques
- Advanced synthesis techniques for piperidine derivatives have been developed, showcasing the compound's role as a versatile intermediate in synthesizing complex molecular structures. These methodologies are pivotal for expanding the toolbox of organic synthesis, potentially leading to novel drug discoveries and enhancements in synthetic efficiency (Gumireddy et al., 2021).
Pharmaceutical Intermediates
- The role of tert-butyl piperidine-1-carboxylate derivatives as intermediates in the synthesis of pharmaceutical agents is further exemplified by their use in producing compounds like omisertinib (AZD9291). The optimization of synthetic methods and the high yield achieved in these processes illustrate the compound's significance in drug development and manufacturing (Zhao et al., 2017).
Biochemische Analyse
Biochemical Properties
Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with metabotropic glutamate receptors (mGluRs), particularly mGluR1, where it acts as an allosteric antagonist . This interaction inhibits the receptor’s activity, leading to downstream effects on cellular signaling pathways. Additionally, this compound has shown potential in inhibiting certain bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluR1 receptors affects intracellular calcium mobilization, which is crucial for various cellular functions . Moreover, it has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as an allosteric antagonist of mGluR1 involves binding to the receptor at a site distinct from the active site, leading to a conformational change that inhibits receptor activity . This inhibition affects downstream signaling pathways, ultimately influencing cellular responses. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial membrane potential, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, maintaining its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of mGluR1 activity, leading to prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit mGluR1 activity without causing significant adverse effects . Higher doses may lead to toxic effects, including motor impairment and other physiological disturbances . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects its bioavailability and efficacy, with potential implications for its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the brain, where it exerts its effects on mGluR1 receptors . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to localize to specific cellular compartments, including the cytoplasm and cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The precise subcellular distribution influences its interactions with biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-fluoropyridin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)12-6-7-17-13(16)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYCLBKBGTJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)
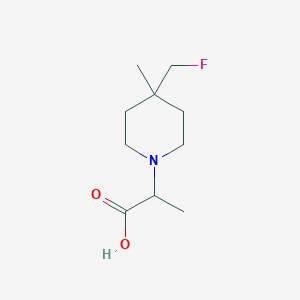

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1480080.png)
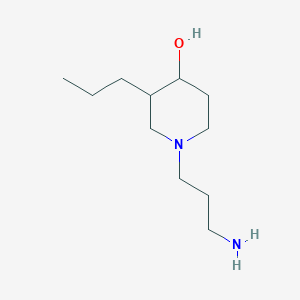

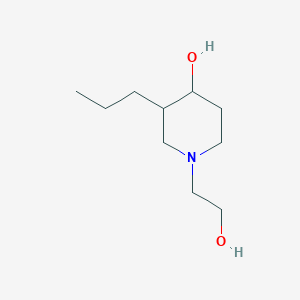
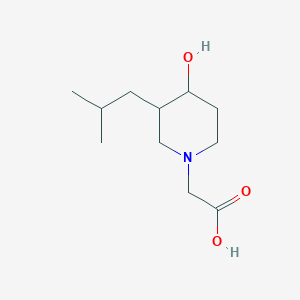
![3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1480087.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)
![2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1480090.png)

